molecular formula C3H8KO B098625 Potassium n-propoxide, in n-propanol CAS No. 16872-93-8

Potassium n-propoxide, in n-propanol

Cat. No.: B098625
CAS No.: 16872-93-8
M. Wt: 99.19 g/mol
InChI Key: PMXKWEPBGALTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium n-propoxide, in n-propanol is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white solid that is highly reactive and used primarily as a strong base in organic synthesis. This compound is known for its ability to deprotonate weak acids and participate in various nucleophilic substitution reactions.

Scientific Research Applications

Potassium n-propoxide, in n-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the preparation of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals.

Future Directions

While specific future directions for Potassium n-propoxide are not available, research in the field of potassium homeostasis, including strengths, limitations, and research needs, is ongoing . This includes the study of the state of the science for deriving the Dietary Reference Intakes (DRIs) for potassium and sodium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium n-propoxide, in n-propanol can be synthesized by reacting potassium metal with n-propanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:

2K+2C3H7OH2C3H7OK+H22K + 2C₃H₇OH \rightarrow 2C₃H₇OK + H₂ 2K+2C3​H7​OH→2C3​H7​OK+H2​

Industrial Production Methods: In an industrial setting, potassium n-propoxide is produced by the same method but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of high-purity potassium metal and n-propanol is crucial to avoid impurities that could affect the reactivity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium n-propoxide, in n-propanol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of ethers via the Williamson ether synthesis.

    Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

    Deprotonation: It is used to deprotonate weak acids, forming the corresponding potassium salts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.

    Elimination Reactions: Often carried out in the presence of a solvent like ethanol.

    Deprotonation: Conducted under inert atmosphere to prevent moisture interference.

Major Products Formed:

    Ethers: Formed via nucleophilic substitution.

    Alkenes: Resulting from elimination reactions.

    Potassium Salts: Produced through deprotonation of weak acids.

Mechanism of Action

The primary mechanism of action for potassium n-propoxide involves its strong basicity and nucleophilicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically include nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

  • Sodium n-propoxide (C₃H₇ONa)
  • Lithium n-propoxide (C₃H₇OLi)
  • Potassium tert-butoxide (C₄H₉OK)

Comparison:

  • Reactivity: Potassium n-propoxide, in n-propanol is more reactive than its sodium and lithium counterparts due to the larger ionic radius of potassium, which makes the potassium ion less tightly bound to the alkoxide ion.
  • Solubility: this compound is more soluble in organic solvents compared to sodium and lithium n-propoxide.
  • Basicity: this compound is a stronger base than sodium and lithium n-propoxide, making it more effective in deprotonation reactions.

Properties

CAS No.

16872-93-8

Molecular Formula

C3H8KO

Molecular Weight

99.19 g/mol

IUPAC Name

potassium;propan-1-olate

InChI

InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3;

InChI Key

PMXKWEPBGALTJL-UHFFFAOYSA-N

SMILES

CCC[O-].[K+]

Canonical SMILES

CCCO.[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium n-propoxide, in n-propanol
Reactant of Route 2
Potassium n-propoxide, in n-propanol
Reactant of Route 3
Potassium n-propoxide, in n-propanol
Reactant of Route 4
Potassium n-propoxide, in n-propanol
Reactant of Route 5
Potassium n-propoxide, in n-propanol
Reactant of Route 6
Reactant of Route 6
Potassium n-propoxide, in n-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.